molecular formula C26H33FO2 B11491720 (16E)-16-(4-fluorobenzylidene)androst-5-ene-3,17-diol

(16E)-16-(4-fluorobenzylidene)androst-5-ene-3,17-diol

Cat. No.: B11491720
M. Wt: 396.5 g/mol
InChI Key: PMEHFZAZGYAERC-GHRIWEEISA-N
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Description

(16E)-16-(4-fluorobenzylidene)androst-5-ene-3,17-diol is a synthetic steroidal compound. It is characterized by the presence of a fluorobenzylidene group at the 16th position of the androstane skeleton. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (16E)-16-(4-fluorobenzylidene)androst-5-ene-3,17-diol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable androstane derivative.

    Formation of the Benzylidene Group: The 16th position of the androstane skeleton is functionalized with a 4-fluorobenzylidene group. This is usually achieved through a condensation reaction between the androstane derivative and 4-fluorobenzaldehyde under basic conditions.

    Reduction and Protection: The intermediate product is then subjected to reduction and protection steps to yield the final compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups at the 3rd and 17th positions.

    Reduction: Reduction reactions can be performed to modify the double bond in the benzylidene group.

    Substitution: The fluorine atom in the benzylidene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Oxidation Products: Oxidized derivatives with ketone or carboxyl groups.

    Reduction Products: Reduced derivatives with modified double bonds.

    Substitution Products: Substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

(16E)-16-(4-fluorobenzylidene)androst-5-ene-3,17-diol has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other steroidal compounds.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of (16E)-16-(4-fluorobenzylidene)androst-5-ene-3,17-diol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to steroid receptors, influencing gene expression and cellular functions.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

  • (16E)-16-(4-chlorobenzylidene)androst-5-ene-3,17-diol
  • (16E)-16-(4-bromobenzylidene)androst-5-ene-3,17-diol
  • (16E)-16-(4-methylbenzylidene)androst-5-ene-3,17-diol

Comparison:

  • Structural Differences: The primary difference lies in the substituent on the benzylidene group (fluorine, chlorine, bromine, or methyl).
  • Biological Activity: Each compound may exhibit different biological activities and potencies due to the nature of the substituent.
  • Uniqueness: (16E)-16-(4-fluorobenzylidene)androst-5-ene-3,17-diol is unique due to the presence of the fluorine atom, which can influence its chemical reactivity and biological interactions.

Properties

Molecular Formula

C26H33FO2

Molecular Weight

396.5 g/mol

IUPAC Name

(16E)-16-[(4-fluorophenyl)methylidene]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,17-dodecahydrocyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C26H33FO2/c1-25-11-9-20(28)15-18(25)5-8-21-22(25)10-12-26(2)23(21)14-17(24(26)29)13-16-3-6-19(27)7-4-16/h3-7,13,20-24,28-29H,8-12,14-15H2,1-2H3/b17-13+

InChI Key

PMEHFZAZGYAERC-GHRIWEEISA-N

Isomeric SMILES

CC12CCC(CC1=CCC3C2CCC4(C3C/C(=C\C5=CC=C(C=C5)F)/C4O)C)O

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC(=CC5=CC=C(C=C5)F)C4O)C)O

Origin of Product

United States

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